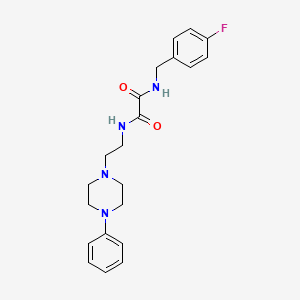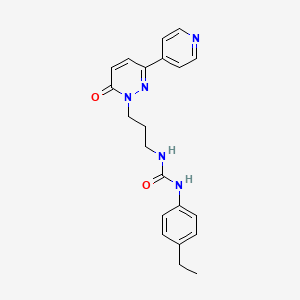
1-Methyl-1H-pyrazole-3-sulfonamide
Vue d'ensemble
Description
1-Methyl-1H-pyrazole-3-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a sulfonamide group. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Mécanisme D'action
Target of Action
1-Methyl-1H-pyrazole-3-sulfonamide is a synthetic specialty chemical useful in the synthesis of pharmaceuticals and specialty organic chemicals . It is known for its multiple biological activities .
Mode of Action
It is known that sulfonamides, a class of compounds to which this molecule belongs, generally act through competitive inhibition of folic acid synthesis, which prevents the growth and reproduction of microorganisms
Biochemical Pathways
Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral activities . This suggests that this compound might affect multiple biochemical pathways, although the specifics would depend on the exact targets of the compound.
Pharmacokinetics
It is known that the compound should be stored at 2-8°c under dry conditions . This suggests that the compound might be sensitive to temperature and humidity, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
It has been suggested that pyrazole derivatives can have antiproliferative activities . This suggests that this compound might inhibit cell growth and division, although the specifics would depend on the exact targets of the compound.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by temperature and humidity, as suggested by its storage conditions . Additionally, the compound’s interactions with its targets might be influenced by the presence of other molecules in the environment, as suggested by the competitive inhibition mechanism of sulfonamides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-pyrazole-3-sulfonamide typically involves the reaction of 1-methylpyrazole with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonamide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-Methyl-1H-pyrazole-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals and dyes
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1H-pyrazole-4-sulfonamide
- 1-Phenyl-1H-pyrazole-3-sulfonamide
- 1-Methyl-1H-pyrazole-5-sulfonamide
Uniqueness
1-Methyl-1H-pyrazole-3-sulfonamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the sulfonamide group at the 3-position of the pyrazole ring imparts distinct chemical properties compared to other isomers .
Propriétés
IUPAC Name |
1-methylpyrazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-7-3-2-4(6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROYEWDIUWFDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-97-4 | |
| Record name | 1-methyl-1H-pyrazole-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2903627.png)



![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2903634.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2903635.png)

methanone](/img/structure/B2903637.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2903638.png)
![4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B2903639.png)
![2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2903641.png)
![8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B2903645.png)


